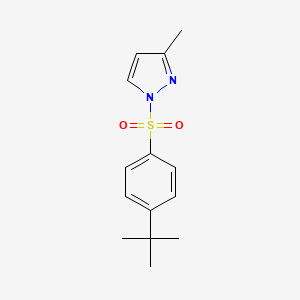

1-((4-(叔丁基)苯基)磺酰基)-3-甲基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole” is a type of sulfonamide, which is a functional group characterized by a sulfur atom bonded to two oxygen atoms and one nitrogen atom . Sulfonamides are common in pharmaceuticals and have played a defining role in the history of drug development .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrazole ring (a five-membered ring with two nitrogen atoms) substituted with a methyl group at the 3-position and a sulfonamide group at the 1-position. The sulfonamide group would be further substituted with a 4-(tert-butyl)phenyl group .Chemical Reactions Analysis

Sulfonamides, including “1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole”, can undergo a variety of chemical reactions. One common type of reaction is electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole” would depend on its exact molecular structure. Sulfonamides generally have high stability, favorable physicochemical properties, and a three-dimensional shape .科学研究应用

Anticancer Research

This compound has shown potential in anticancer research , particularly in the design and synthesis of novel anti-cancer agents. By introducing sulfonyl groups, researchers have been able to enhance the antiproliferative activity against various cancer cell lines, such as Hela, A549, HepG2, and MCF-7 .

Biological Studies

In biology, the sulfonyl group within this compound is utilized for the synthesis of N-heterocycles, which are crucial in the development of bioactive molecules. These structures are significant in the study of biological processes and could lead to the discovery of new drugs .

Chemical Synthesis

Chemically, “1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole” is involved in sulfonylation reactions. These reactions are essential for creating a variety of sulfonate esters, which are valuable intermediates in organic synthesis and can lead to the development of diverse chemical entities .

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives are explored for their potential as building blocks in drug design. They can be used to create phenylalanine derivatives, which are amino acids that play a role in the synthesis of peptides and proteins with therapeutic properties .

Pharmacology

Pharmacologically, the compound is part of the synthesis process for creating molecules that can act as selective androgen receptor modulators (SARMs). These are promising for the treatment of diseases like muscle wasting and osteoporosis .

Materials Science

In materials science, the compound’s derivatives are used in the synthesis of polymers and other materials that require specific molecular architectures for electronic or photonic properties .

安全和危害

未来方向

The future directions for research on “1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole” would likely depend on its biological activity and potential applications. Given the importance of sulfonamides in pharmaceuticals, it could be interesting to explore its potential as a therapeutic agent .

作用机制

Target of Action

A related compound, tert-butyl 4-({[4-(but-2-yn-1-ylamino)phenyl]sulfonyl}methyl)-4-[(hydroxyamino)carbonyl]piperidine-1-carboxylate, is known to target collagenase 3 . Collagenase 3 plays a crucial role in the breakdown of collagen in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as disease processes, such as arthritis and cancer .

Mode of Action

It’s worth noting that benzylic compounds, which this compound is a part of, typically react via an sn1 or sn2 pathway, depending on the classification of the alkyl halide portion of the molecule and the solvent used .

Biochemical Pathways

They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Pharmacokinetics

The pka value of a compound can provide insights into its absorption and distribution characteristics . The pKa value describes the point where the acid is 50% dissociated (i.e., deprotonated). The stronger the acid, the smaller the pKa value, and strong acids have weak conjugate bases .

Result of Action

It’s worth noting that the removal of a benzylic hydrogen results in a smaller energy gain (and thus requires less energy) than removing a ring hydrogen, since the latter destroys the aromaticity of the ring .

Action Environment

The reaction of benzylic compounds can be influenced by the solvent used .

属性

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-3-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-11-9-10-16(15-11)19(17,18)13-7-5-12(6-8-13)14(2,3)4/h5-10H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMXXUSAMCNMJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2364234.png)

![1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate](/img/structure/B2364242.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2364245.png)

![2-((3-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364246.png)

![2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2364249.png)

![N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2364250.png)

![(1-(4-chlorophenyl)cyclopentyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2364251.png)

![(E)-ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2364252.png)